molecular formula C19H19ClN2O4 B271176 1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B271176
M. Wt: 374.8 g/mol
InChI Key: GLLUUFLPHLGKTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1994. It is a potent agonist of the cannabinoid receptors, which are found in the central nervous system and peripheral tissues. CP-47,497 has been used extensively in scientific research to study the physiological and biochemical effects of cannabinoids.

Mechanism of Action

1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide acts as an agonist of the cannabinoid receptors, which are found in the central nervous system and peripheral tissues. When 1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide binds to these receptors, it produces a range of effects including analgesia, sedation, and altered perception. The exact mechanism of action of 1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the inhibition of voltage-gated calcium channels.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide produces a range of biochemical and physiological effects, including the modulation of neurotransmitter release and the inhibition of voltage-gated calcium channels. It has been shown to produce analgesia, sedation, and altered perception, similar to the effects produced by natural cannabinoids such as THC. 1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, and produces effects similar to those produced by natural cannabinoids such as THC. 1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is also relatively stable and easy to synthesize. However, there are also limitations to its use. 1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound, and its effects may not fully reflect those of natural cannabinoids. Additionally, there is limited information on the long-term effects of 1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide use.

Future Directions

There are many potential future directions for research on 1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of CB2 receptor agonists, which may have therapeutic potential for the treatment of inflammation and pain. Another area of interest is the study of the role of the endocannabinoid system in neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, research on the long-term effects of 1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide use may help to inform the development of safer and more effective cannabinoid-based therapies.

Synthesis Methods

1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 3-chlorobenzoyl chloride with 2,5-dimethoxyaniline to form 1-(3-chlorophenyl)-2,5-dimethoxyaniline. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form 1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been used extensively in scientific research to study the physiological and biochemical effects of cannabinoids. It has been shown to have a high affinity for the cannabinoid receptors, and to produce a range of effects similar to those produced by natural cannabinoids such as THC. 1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been used to study the role of the endocannabinoid system in pain, inflammation, and neurodegenerative diseases.

properties

Product Name

1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Molecular Formula

C19H19ClN2O4

Molecular Weight

374.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H19ClN2O4/c1-25-15-6-7-17(26-2)16(10-15)21-19(24)12-8-18(23)22(11-12)14-5-3-4-13(20)9-14/h3-7,9-10,12H,8,11H2,1-2H3,(H,21,24)

InChI Key

GLLUUFLPHLGKTO-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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